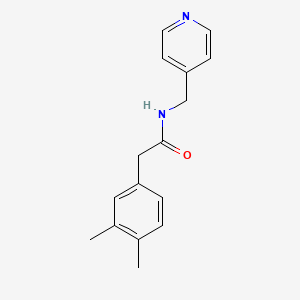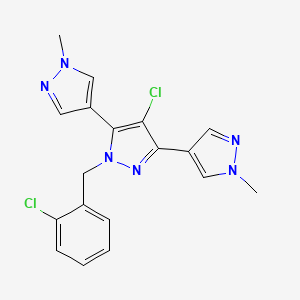
2-(3,4-dimethylphenyl)-N-(4-pyridinylmethyl)acetamide
Descripción general
Descripción
2-(3,4-dimethylphenyl)-N-(4-pyridinylmethyl)acetamide, commonly known as DPA, is a chemical compound that has gained significant attention in the field of scientific research. DPA is a derivative of acetaminophen, which is a widely used pain reliever medication. The unique structure of DPA has made it a potential candidate for various research applications, including its use as a pharmaceutical drug.
Mecanismo De Acción
The exact mechanism of action of DPA is not fully understood. However, it is believed to act through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that play a crucial role in the inflammatory response. DPA has been found to selectively inhibit COX-2, which is the isoform responsible for the production of prostaglandins in response to inflammation.
Biochemical and Physiological Effects:
DPA has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to increase the production of anti-inflammatory cytokines, such as interleukin-10. Additionally, DPA has been found to reduce the expression of adhesion molecules, which play a crucial role in the recruitment of immune cells to the site of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of DPA is its selective inhibition of COX-2, which makes it a potential candidate for the treatment of various inflammatory disorders without causing the side effects associated with non-selective COX inhibitors, such as gastrointestinal ulcers and bleeding. However, the limitations of DPA include its low solubility in water, which makes it difficult to administer orally, and its potential toxicity at higher doses.
Direcciones Futuras
There are several potential future directions for the research on DPA. One direction is the development of novel formulations that enhance its solubility and bioavailability. Another direction is the investigation of its potential use in the treatment of other inflammatory disorders, such as inflammatory bowel disease and psoriasis. Additionally, the potential neuroprotective effects of DPA in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease, could be explored.
Aplicaciones Científicas De Investigación
DPA has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory disorders, such as rheumatoid arthritis and osteoarthritis. Additionally, DPA has shown potential in the treatment of neuropathic pain.
Propiedades
IUPAC Name |
2-(3,4-dimethylphenyl)-N-(pyridin-4-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-12-3-4-15(9-13(12)2)10-16(19)18-11-14-5-7-17-8-6-14/h3-9H,10-11H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYDLWJPEUUZIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)NCC2=CC=NC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![butyl 4-[(phenylacetyl)amino]benzoate](/img/structure/B4665271.png)
![1-isopropyl-3,4,9-trimethyl-7-propyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4665273.png)
![methyl 5-[(dimethylamino)carbonyl]-2-{[(2-hexanoylhydrazino)carbonothioyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4665278.png)
![N-[3-(2-ethyl-1-piperidinyl)propyl]-4-fluorobenzenesulfonamide](/img/structure/B4665280.png)
![N-[3-(4-fluorophenyl)propyl]-1-phenylmethanesulfonamide](/img/structure/B4665293.png)

![2-chloro-N-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonothioyl}benzamide](/img/structure/B4665304.png)
![N-[3-(4-morpholinyl)propyl]-2-(3-propoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4665305.png)
![1-{3-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]acryloyl}piperidine](/img/structure/B4665312.png)
![N-[4-(difluoromethoxy)-2-methylphenyl]-2-{[4-(2-naphthyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4665335.png)
![N-[1-(2,4-dichlorophenyl)ethyl]-N'-ethylurea](/img/structure/B4665339.png)
![2-[5-[(2-fluorobenzyl)thio]-4-(2-furylmethyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4665340.png)
![N-{3-[(cyclohexylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4665347.png)